

Commercial suppliers of high-purity 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

Cat. No.: B147263

[Get Quote](#)

An In-depth Technical Guide to Commercial Suppliers of High-Purity **2-(N-Methylanilino)ethanol**

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers for high-purity **2-(N-Methylanilino)ethanol** (CAS No. 93-90-3), including available purity levels, analytical methodologies for quality control, and a general workflow for procurement and verification.

Commercial Supplier and Product Specifications

The following table summarizes the specifications of **2-(N-Methylanilino)ethanol** available from various commercial suppliers. This data is compiled from publicly available information on supplier websites. It is crucial to consult the supplier's most recent certificate of analysis for lot-specific data.

Supplier	Product Number	Purity Specification(s)	Analytical Method(s)
TCI America	H0359	>97.0%	Nonaqueous Titration
min. 95.0%		Gas Chromatography (GC)	
AK Scientific, Inc.	J91565	98%	Not specified
Key Organics	AS-14307	>99%	Not specified

Experimental Protocols for Quality Control

To ensure the purity and identity of **2-(N-Methylanilino)ethanol**, a series of analytical tests are typically performed. The following are generalized protocols for common analytical techniques used for quality control.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.
- Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating **2-(N-Methylanilino)ethanol** from potential impurities.
- Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.
- Injection: A small volume of the sample, either neat or diluted in a suitable solvent (e.g., methanol, ethanol), is injected into the GC. Both split/splitless and direct injection methods can be employed.
- Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

- Data Analysis: The area of the peak corresponding to **2-(N-Methylanilino)ethanol** is compared to the total area of all peaks to determine the purity.

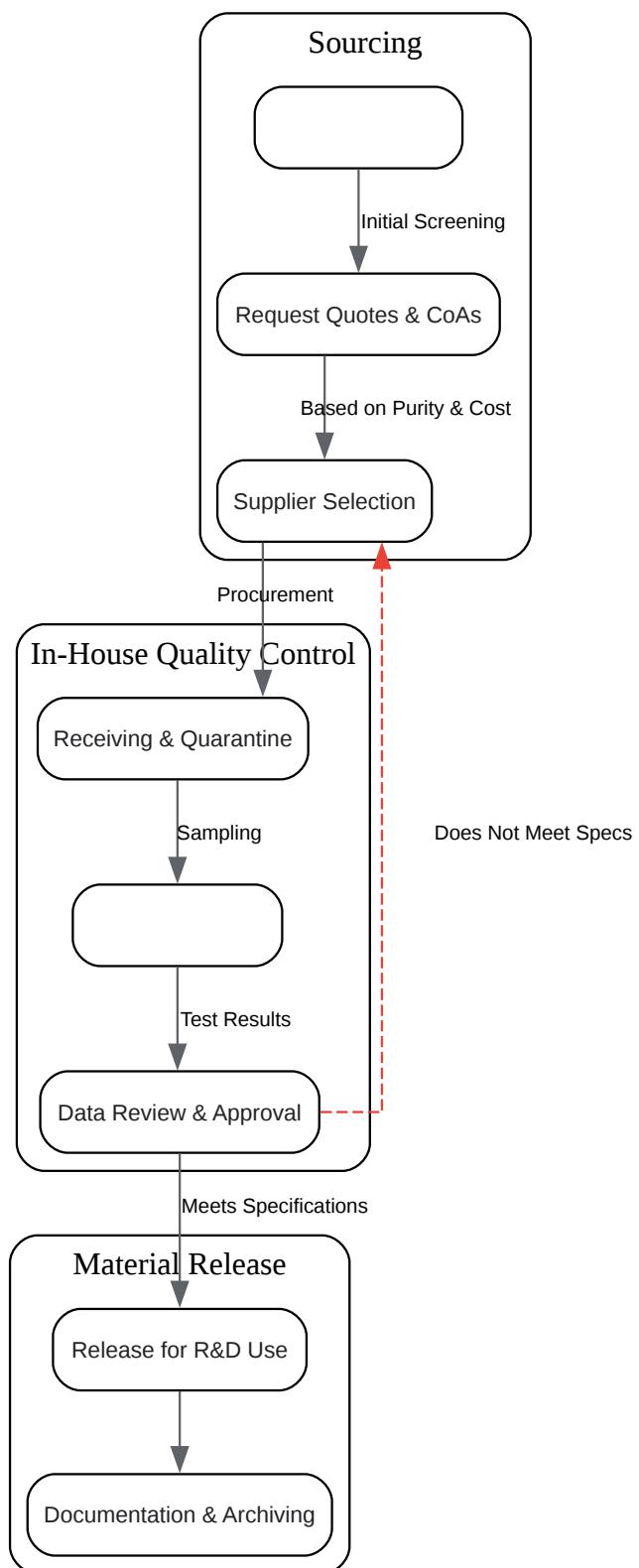
Purity Assessment by Nonaqueous Titration

This method is suitable for determining the purity of basic substances like amines.

Methodology:

- Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).
- Solvent: A suitable non-aqueous solvent that dissolves the sample and does not interfere with the titration.
- Indicator: A visual indicator or a potentiometric endpoint detection system is used.
- Procedure: A precisely weighed amount of **2-(N-Methylanilino)ethanol** is dissolved in the solvent and titrated with the standardized acid solution. The volume of titrant required to reach the endpoint is used to calculate the purity.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy is used to confirm the identity of the compound by identifying its functional groups.

Methodology:

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Analysis: The sample is scanned with infrared radiation, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.
- Interpretation: The presence of characteristic peaks for O-H, C-N, and aromatic C-H bonds helps to confirm the structure of **2-(N-Methylanilino)ethanol**.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of high-purity **2-(N-Methylanilino)ethanol** for research and development purposes.

[Click to download full resolution via product page](#)

Caption: Sourcing and Quality Control Workflow for High-Purity Reagents.

- To cite this document: BenchChem. [Commercial suppliers of high-purity 2-(N-Methylanilino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147263#commercial-suppliers-of-high-purity-2-n-methylanilino-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com